molecular formula C11H10Cl2N2OS B1194000 1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone CAS No. 36066-03-2

1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone

Cat. No. B1194000
CAS RN: 36066-03-2
M. Wt: 289.2 g/mol
InChI Key: SETGDZSQIAXGBV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone, also known as DIME or NSC 697887, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent in cancer research, 1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone has also been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone in lab experiments is that it has been extensively studied and has shown promising results in various scientific research studies. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be conducted to investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research could be conducted to investigate the potential side effects of this compound, which could help to determine its safety for use in humans.

Synthesis Methods

The synthesis of 1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone involves the reaction of 3,4-dichloroacetophenone with 2-mercapto-4,5-dihydroimidazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that is purified by recrystallization.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone has been extensively studied for its potential as a therapeutic agent in various scientific research studies. In particular, this compound has shown promising results in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2OS/c12-8-2-1-7(5-9(8)13)10(16)6-17-11-14-3-4-15-11/h1-2,5H,3-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETGDZSQIAXGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33983-16-3 (mono-hydrobromide)
Record name DITA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036066032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80189645
Record name DITA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone

CAS RN

36066-03-2
Record name DITA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036066032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DITA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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